molecular formula C9H14N2O3 B185460 Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate CAS No. 158154-63-3

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B185460
M. Wt: 198.22 g/mol
InChI Key: GFVSTGOEPQIEAQ-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, often involves amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .


Molecular Structure Analysis

The InChI code for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7 (12)6-10-8 (14-11-6)9 (2,3)4/h5H2,1-4H3 .


Physical And Chemical Properties Analysis

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate has a boiling point of 273℃ and a density of 1.102 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Drug Development

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, as part of the 1,2,4-oxadiazole family, is involved in the development of new drugs due to the 1,2,4-oxadiazole core's favorable pharmacokinetic properties and its ability to significantly enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. These properties make oxadiazole derivatives particularly attractive for synthesizing compounds with varied biological activities, aiming at safer and more effective medicinal agents (Wang et al., 2022).

Material Science and Organic Electronics

The oxadiazole ring, particularly the 1,3,4-oxadiazole scaffold, is not only significant in pharmacology but also finds applications in material science, polymers, and organic electronics. Its incorporation into polymers and luminescent materials, for example, showcases its versatility beyond drug development. The structure allows for the development of electron-transporting materials, highlighting its potential in creating innovative materials for various technological applications (Sharma et al., 2022).

Environmental Applications

While not directly mentioned for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, the broader family of tert-butyl ethers, including related compounds like ETBE, have been studied for their environmental behavior, particularly in terms of biodegradation and fate in soil and groundwater. This research is vital for understanding the environmental impact and safety of these chemical compounds when used in various applications, such as fuel additives (Thornton et al., 2020).

Safety And Hazards

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSTGOEPQIEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578140
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

158154-63-3
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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